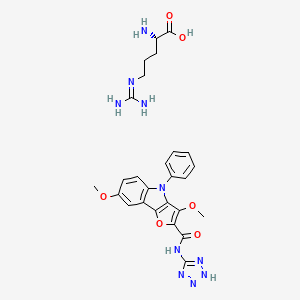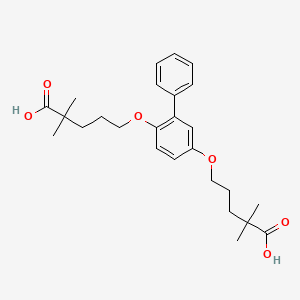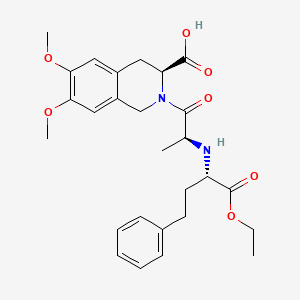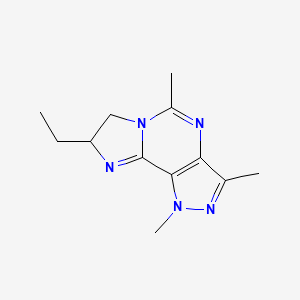
CIL56
Vue d'ensemble
Description
CIL56 est un inducteur sélectif efficace de la ferroptose. Il déclenche la mort cellulaire dépendante du fer en augmentant les niveaux de ROS. De plus, il présente une activité anticancéreuse contre les cellules d'adénocarcinome de l'œsophage avec une expression élevée de YAP1 .
Applications De Recherche Scientifique
CIL56 finds applications across multiple scientific domains:
Chemistry: Its role in ferroptosis research and ROS modulation.
Biology: Investigating cell death pathways and lipid metabolism.
Medicine: Potential therapeutic implications for cancer treatment.
Industry: Although industrial applications are limited, understanding its mechanisms can guide drug development.
Mécanisme D'action
Target of Action
CIL56 primarily targets the zDHHC5-GOLGA7 protein acyltransferase complex and YAP1/Tead transcriptional activity . The zDHHC5-GOLGA7 complex is involved in protein S-acylation, a process that regulates the membrane association, trafficking, stability, and function of hundreds of proteins in the cell . YAP1/Tead is a transcriptional mediator of the Hippo signaling cascade, which activates gene expression to drive tumor formation .
Mode of Action
This compound interacts with its targets to induce cell death. It requires a catalytically active protein S-acyltransferase complex comprising the enzyme ZDHHC5 and an accessory subunit GOLGA7 . This complex is mutually stabilizing and localizes to the plasma membrane . This compound also inhibits YAP1/Tead transcriptional activity .
Biochemical Pathways
This compound affects several biochemical pathways. It induces an unconventional form of nonapoptotic cell death distinct from necroptosis, ferroptosis, and classic necrosis . This cell death is promoted by a plasma membrane protein acyltransferase complex comprising ZDHHC5 and GOLGA7 . This compound also inhibits anterograde protein transport from the Golgi apparatus .
Pharmacokinetics
It is known that this compound is soluble in dmso , which suggests that it could be well-absorbed and distributed in the body
Result of Action
This compound has been shown to significantly inhibit the proliferation and migration of certain cancer cells . It reduces the expression of iron-death-related proteins xCT and GPX4, as well as YAP1 protein . It also triggers cell death dependent upon the rate-limiting de novo lipid synthetic enzyme ACC1 .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the efficacy of this compound can vary depending on the type of cells it interacts with .
Analyse Biochimique
Biochemical Properties
CIL56 interacts with various enzymes and proteins in the cell. It has been reported to trigger cell death dependent upon the rate-limiting de novo lipid synthetic enzyme ACC1 . This compound also inhibits YAP1/Tead transcriptional activity, showing anti-cancer activity especially in YAP1 high-expressing esophageal adenocarcinoma cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been found to significantly inhibit the proliferation and migration of esophageal squamous cell carcinoma cells . This compound also reduces the expression of the iron-death-related proteins xCT and GPX4, as well as YAP1 protein .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It promotes cell death through an unconventional mechanism distinct from apoptosis and several known nonapoptotic pathways . This mechanism requires a plasma membrane-localized PAT complex comprising ZDHHC5 and GOLGA7 and involves disruption of Golgi function and membrane trafficking .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been reported to affect iron-dependent ROS production and fatty acid biosynthesis . This compound triggers the striking TOFA-sensitive accumulation of all detectable long chain saturated and monounsaturated fatty acids and all detectable polyunsaturated fatty acids .
Subcellular Localization
Preliminary findings showed a nuclear location of LRP5, which is known to bind to NUP37, a protein that interacts with this compound .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Malheureusement, les voies de synthèse spécifiques et les conditions de réaction pour CIL56 ne sont pas facilement disponibles dans la littérature. Il est essentiel de noter que this compound est un inducteur puissant de la ferroptose.
Méthodes de production industrielle
Les détails concernant les méthodes de production à l'échelle industrielle pour this compound sont rares. Les chercheurs se concentrent principalement sur ses effets biologiques plutôt que sur la synthèse à grande échelle.
Analyse Des Réactions Chimiques
CIL56 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Bien que les réactifs et les conditions spécifiques ne soient pas documentés, il est crucial de reconnaître son rôle dans la promotion de la ferroptose.
Principaux produits
Les principaux produits résultant des réactions induites par this compound ne sont pas explicitement décrits. Des recherches supplémentaires sont nécessaires pour élucider ces aspects.
4. Applications de la recherche scientifique
This compound trouve des applications dans plusieurs domaines scientifiques :
Chimie : Son rôle dans la recherche sur la ferroptose et la modulation des ROS.
Biologie : Étude des voies de mort cellulaire et du métabolisme lipidique.
Médecine : Implications thérapeutiques potentielles pour le traitement du cancer.
Industrie : Bien que les applications industrielles soient limitées, la compréhension de ses mécanismes peut guider le développement de médicaments.
5. Mécanisme d'action
This compound exerce ses effets par le biais de plusieurs mécanismes :
Induction de la ferroptose : En augmentant les ROS dépendantes du fer, il déclenche la ferroptose.
Inhibition de l'activité transcriptionnelle YAP1/Tead : Supprime l'activité transcriptionnelle YAP1/Tead, contribuant à ses propriétés anticancéreuses.
Enzyme de synthèse des lipides ACC1 : this compound peut déclencher la mort cellulaire via ACC1, une enzyme clé dans la synthèse des lipides.
Comparaison Avec Des Composés Similaires
Bien que les comparaisons détaillées soient rares, l'unicité de CIL56 réside dans son double rôle d'inducteur de la ferroptose et d'inhibiteur de YAP1. Des composés similaires peuvent exister, mais des explorations supplémentaires sont nécessaires.
Propriétés
IUPAC Name |
N-[2,7-bis(piperidin-1-ylsulfonyl)fluoren-9-ylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S2/c27-24-23-21-15-17(32(28,29)25-11-3-1-4-12-25)7-9-19(21)20-10-8-18(16-22(20)23)33(30,31)26-13-5-2-6-14-26/h7-10,15-16,27H,1-6,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZXEEIUKQGUHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)N5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the mechanism of action of CIL56?
A1: this compound induces an unconventional form of nonapoptotic cell death that is distinct from necroptosis, ferroptosis, and classic necrosis []. While the exact mechanism remains unclear, this compound-induced cell death requires a protein acyltransferase complex consisting of the enzyme ZDHHC5 and its accessory subunit GOLGA7 []. This complex is localized to the plasma membrane and is involved in protein palmitoylation. Interestingly, the enzymatic activity of ZDHHC5 is not required for this compound uptake but is essential for its cell death-inducing effects []. Additionally, this compound treatment appears to inhibit protein secretion from the trans-Golgi apparatus [], suggesting a potential link to its mechanism of action.
Q2: Are there any specific genes identified that are involved in this compound-induced cell death?
A2: Yes, a genome-wide CRISPR screen identified several genes involved in this compound-induced cell death []. One crucial gene is ACACA (acetyl-CoA carboxylase 1), which encodes the rate-limiting enzyme in de novo lipid synthesis []. Disrupting ACACA renders cells resistant to this compound-induced death, suggesting a crucial role for lipid metabolism in this process []. Another study highlighted the role of trans-2-enoyl-CoA reductase (TECR), an enzyme involved in very long-chain fatty acid (VLCFA) synthesis and the sphingosine-to-glycerophospholipid pathway, in this compound-induced cell death []. Interestingly, while TECR is essential for this form of cell death, VLCFA synthesis itself appears dispensable. Instead, the study suggests that the conversion of sphingosine to palmitate by TECR plays a more significant role [].
Q3: What is the relationship between this compound and ceramide species?
A3: Research indicates that this compound treatment leads to a significant increase in palmitoyl-ceramide levels []. This finding is noteworthy because ceramide species have long been implicated in various cell death processes. The precise role of palmitoyl-ceramide in this compound-induced cell death is currently under investigation [], but it suggests a potential mechanism by which this compound exerts its lethal effects.
Q4: Does this compound interact with other signaling pathways involved in cell fate?
A4: There is evidence suggesting that this compound may interact with the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis. One study demonstrated that this compound could inhibit the activity of Yes-associated protein (YAP), a downstream effector of the Hippo pathway []. Inhibiting YAP with this compound reduced hypoxia-induced endothelial-to-mesenchymal transition (EndMT) in a cellular model []. These findings suggest a potential interplay between this compound and the Hippo pathway, although further research is needed to fully elucidate this interaction.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


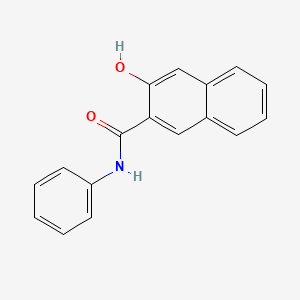

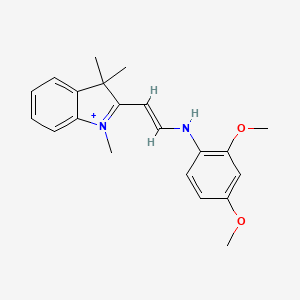
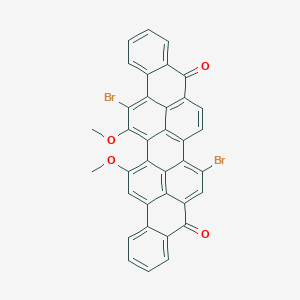
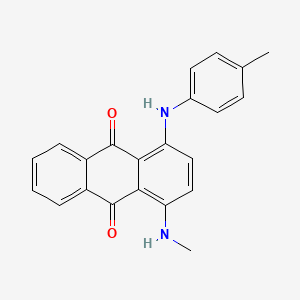
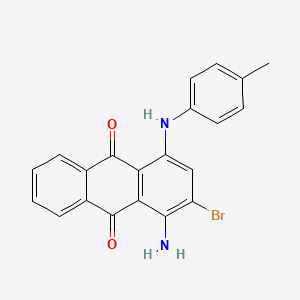
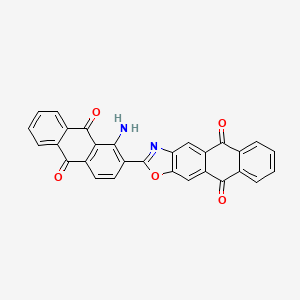

![Anthra[2,1,9-mna]benz[6,7]indazolo[2,3,4-fgh]acridine-5,10-dione](/img/structure/B1668953.png)
![Copper(4+),[[N,N',N'',N'''-[(29H,31H-phthalocyaninetetrayl-kN29,kN30,kN31,kN32)tetrakis[methylenethio[(dimethylamino)methylidyne]]]tetrakis[N-methylmethanaminiumato]](2-)]-, tetrachloride](/img/structure/B1668956.png)
